6,8-Dibromo-3,3-bis(((2-ethylhexyl)oxy)methyl)-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine
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Overview
Description
6,8-Dibromo-3,3-bis(((2-ethylhexyl)oxy)methyl)-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine is a complex organic compound characterized by its unique structure, which includes bromine atoms, ethylhexyl groups, and a thieno[3,4-b][1,4]dioxepine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dibromo-3,3-bis(((2-ethylhexyl)oxy)methyl)-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine typically involves multi-step organic reactionsCommon reagents used in these reactions include brominating agents such as N-bromosuccinimide (NBS) and solvents like dichloromethane (DCM) or chloroform .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
6,8-Dibromo-3,3-bis(((2-ethylhexyl)oxy)methyl)-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles like sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as alkyl or aryl groups .
Scientific Research Applications
6,8-Dibromo-3,3-bis(((2-ethylhexyl)oxy)methyl)-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine has several scientific research applications:
Organic Electronics: Used in the development of organic photovoltaic cells (OPVs) and organic field-effect transistors (OFETs) due to its semiconducting properties
Materials Science: Employed in the synthesis of novel polymers and copolymers for advanced materials with specific electronic and optical properties
Chemical Research: Serves as a building block for the synthesis of more complex molecules and materials
Mechanism of Action
The mechanism of action of 6,8-Dibromo-3,3-bis(((2-ethylhexyl)oxy)methyl)-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine involves its interaction with molecular targets and pathways related to its electronic properties. The compound’s structure allows it to participate in charge transfer processes, making it suitable for use in electronic devices. The ethylhexyl groups enhance solubility and processability, while the bromine atoms facilitate further functionalization .
Comparison with Similar Compounds
Similar Compounds
4,8-Dibromo-6-(2-ethylhexyl)-[1,2,5]thiadiazolo[3,4-f]benzotriazole: Similar in structure but with a different core, used in organic electronics.
3,6-Dibromo-9-(2-ethylhexyl)-9H-carbazole: Another brominated compound with applications in polymer synthesis and organic electronics.
Uniqueness
6,8-Dibromo-3,3-bis(((2-ethylhexyl)oxy)methyl)-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine is unique due to its specific combination of bromine atoms, ethylhexyl groups, and the thieno[3,4-b][1,4]dioxepine core. This combination imparts distinct electronic properties and makes it highly versatile for various applications in organic electronics and materials science .
Properties
Molecular Formula |
C25H42Br2O4S |
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Molecular Weight |
598.5 g/mol |
IUPAC Name |
6,8-dibromo-3,3-bis(2-ethylhexoxymethyl)-2,4-dihydrothieno[3,4-b][1,4]dioxepine |
InChI |
InChI=1S/C25H42Br2O4S/c1-5-9-11-19(7-3)13-28-15-25(16-29-14-20(8-4)12-10-6-2)17-30-21-22(31-18-25)24(27)32-23(21)26/h19-20H,5-18H2,1-4H3 |
InChI Key |
FRSCCZDSSYMDKY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)COCC1(COC2=C(SC(=C2OC1)Br)Br)COCC(CC)CCCC |
Origin of Product |
United States |
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